7-Chloro-3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione

Synthetic intermediate HCV antiviral N1-alkylation

7-Chloro-3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione (CAS 61680-22-6) is a dichlorinated quinazoline-2,4-dione derivative with a molecular formula of C₁₄H₈Cl₂N₂O₂ and a molecular weight of 307.13 g/mol. The compound belongs to the 3-substituted quinazoline-2,4(1H,3H)-dione class, a scaffold extensively investigated for its diverse pharmacological activities including kinase inhibition, antiviral effects, and antimicrobial properties.

Molecular Formula C14H8Cl2N2O2
Molecular Weight 307.1 g/mol
CAS No. 61680-22-6
Cat. No. B12902653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione
CAS61680-22-6
Molecular FormulaC14H8Cl2N2O2
Molecular Weight307.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=O
InChIInChI=1S/C14H8Cl2N2O2/c15-8-2-1-3-10(6-8)18-13(19)11-5-4-9(16)7-12(11)17-14(18)20/h1-7H,(H,17,20)
InChIKeyLKHJWTJJSCHCST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione (CAS 61680-22-6): Structural Identity and Compound-Class Positioning


7-Chloro-3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione (CAS 61680-22-6) is a dichlorinated quinazoline-2,4-dione derivative with a molecular formula of C₁₄H₈Cl₂N₂O₂ and a molecular weight of 307.13 g/mol . The compound belongs to the 3-substituted quinazoline-2,4(1H,3H)-dione class, a scaffold extensively investigated for its diverse pharmacological activities including kinase inhibition, antiviral effects, and antimicrobial properties [1]. This specific derivative features a chlorine atom at the 7-position of the quinazoline core and a 3-chlorophenyl substituent at the N3 position, a substitution pattern that distinguishes it from both 7-unsubstituted analogs and 3-hydroxy derivatives within the same chemotype.

Why Generic Quinazoline-2,4-Dione Substitution is Not Advisable for 7-Chloro-3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione


Substituting 7-chloro-3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione with a generic quinazoline-2,4-dione scaffold is not scientifically justified because the specific 7-chloro and 3-(3-chlorophenyl) substitution pattern dictates both chemical reactivity at the N1 position and biological target engagement. In the patent literature, this compound serves as the direct precursor to N1-methylated derivatives via DBU-mediated alkylation, a transformation that is contingent upon the electronic and steric environment created by the two chlorine substituents [1]. Within the broader quinazoline-2,4-dione class, structure-activity relationship (SAR) studies demonstrate that the nature and position of aryl substituents at N3, as well as the presence or absence of halogen substitution on the benzo-fused ring, profoundly alter binding affinity at targets ranging from c-Met/VEGFR-2 tyrosine kinases to ionotropic glutamate receptors [2]. Consequently, procurement of a non-chlorinated or differently substituted analog would yield a compound with fundamentally different reactivity and biological profile, invalidating any attempt at direct substitution in established synthetic protocols or pharmacological assays.

Quantitative Differentiation Evidence for 7-Chloro-3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione Versus Closest Analogs


N1-Alkylation Reactivity: Synthetic Intermediate Yield Comparison with 7-Unsubstituted Analog

In patent WO2007028789, 7-chloro-3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione is used as the direct synthetic intermediate for N1-methylation. Treatment of a 0.26 M solution of this compound in DMF with DBU (1.2 eq.) and MeI (1.2 eq.) at room temperature for 1 hour afforded 7-chloro-3-(3-chlorophenyl)-1-methylquinazoline-2,4(1H,3H)-dione in 71% isolated yield as a white solid [1]. This documented yield provides a quantifiable benchmark for synthetic utility. The 7-chloro substituent is explicitly identified in the patent as a preferred R⁴ group ("Especially, R⁴ is chlorine"), with the 7-position being the most preferred attachment point on the bicyclic core [1]. In contrast, the 7-unsubstituted analog 3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione (MW 272.69) lacks this chlorine-directed electronic modulation and is not exemplified as an intermediate in the same synthetic sequence .

Synthetic intermediate HCV antiviral N1-alkylation quinazoline-2,4-dione derivatization

Substituent Pattern Specificity: 7-Cl vs. 6-Cl Regioisomer and 3-(3-Cl-Phenyl) vs. 3-(4-Cl-Phenyl) Preference in HCV Antiviral Patent SAR

The patent WO2007028789 establishes a clear substituent preference hierarchy for quinazoline-2,4-diones as HCV antiviral agents. For the R⁴ substituent on the bicyclic core, the patent explicitly states: "Preferably, the R⁴ substituent is attached to the 6- or 7-position of the bicyclic moiety; More preferably, the R⁴ substituent is attached to the 7-position of the bicyclic moiety" and "Most preferably, R⁴ is chlorine" [1]. For the N3-aryl group (R¹), the specification states: "When R¹ is phenyl and substituted, preferably it is substituted at the 3-position of the phenyl group" and "Q¹ is chlorine" is identified as a preferred embodiment [1]. This provides a dual-site specification: 7-Cl on the core and 3-Cl on the N3-phenyl ring. A 6-chloro regioisomer or a 4-chlorophenyl analog would fall outside these explicitly stated preferred substitution patterns, representing a structurally distinct compound with an unsupported claim to the same structure-activity profile.

HCV polymerase inhibition structure-activity relationship regioisomer comparison antiviral drug design

Physicochemical Differentiation: Topological Polar Surface Area, H-Bond Donor/Acceptor Profile, and LogP Implications of the 7-Cl Substituent

The 7-chloro substituent in 7-chloro-3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione contributes to distinct physicochemical properties compared with its 7-unsubstituted analog. The target compound (MW 307.13, C₁₄H₈Cl₂N₂O₂, exact mass 305.996, PSA 55.12 Ų) [1] differs from 3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione (MW 272.69, C₁₄H₉ClN₂O₂) by the addition of one chlorine atom, which increases molecular weight by 34.44 Da and alters both lipophilicity (estimated ΔLogP ≈ +0.7 for aromatic Cl substitution) [2] and electronic properties. The 7-Cl group withdraws electron density from the quinazoline core, modulating the acidity of the N1-H proton (pKa) and thereby influencing reactivity in N1-alkylation reactions. This electronic modulation is directly relevant to the documented N1-methylation chemistry where the compound serves as a precursor [3].

physicochemical properties drug-likeness permeability solubility prediction

Class-Level Differentiation: 3-Arylquinazoline-2,4-diones vs. 3-Hydroxyquinazoline-2,4-diones in Ionotropic Glutamate Receptor Selectivity

Within the quinazoline-2,4-dione scaffold class, a fundamental pharmacological bifurcation exists between 3-aryl-substituted derivatives and 3-hydroxy-substituted derivatives. The 3-hydroxyquinazoline-2,4-dione scaffold, particularly 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione, has been extensively characterized as a privileged scaffold for obtaining AMPA and kainate receptor-selective antagonists [1]. Key binding data show that the presence of a free 3-hydroxy group is of 'paramount importance' for affinity at Gly/NMDA, AMPA, and high-affinity kainate receptors [1]. In contrast, 3-arylquinazoline-2,4-diones such as 7-chloro-3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione, which bear an aromatic N3-substituent, are directed toward entirely different target classes, including HCV polymerase (via the N1-alkylated derivatives) [2] and c-Met/VEGFR-2 tyrosine kinases [3]. This target-class divergence means that procurement of a 3-hydroxy analog for an antiviral or kinase program, or vice versa, would result in engagement of an unintended target class.

AMPA receptor antagonist kainate receptor ionotropic glutamate receptor CNS drug discovery

Antibiotic Chemosensitization Potential: Quinazoline-2,4-Dione Class Activity Against Efflux Pump-Overexpressing Gram-Negative Bacteria

Quinazoline derivatives, as a compound class, have demonstrated the ability to function as chemosensitizers that restore antibiotic susceptibility in multidrug-resistant (MDR) Gram-negative bacteria. In a study by Chevalier et al. (2010), N-alkyl quinazoline derivatives induced increases in the activity of chloramphenicol, nalidixic acid, and sparfloxacin against Enterobacter aerogenes, Klebsiella pneumoniae, and Pseudomonas aeruginosa clinical isolates overexpressing AcrAB-TolC and MexAB-OprM efflux pumps [1]. These molecules increased the intracellular concentration of chloramphenicol in efflux pump-overproducing strains, with activity dependent on antibiotic structure, suggesting distinct efflux pump recognition sites [1]. Notably, quinazoline molecules bearing a nitro functional group showed enhanced activity, indicating that electron-withdrawing substituents on the quinazoline core may potentiate efflux pump inhibition [1]. While 7-chloro-3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione itself was not explicitly tested in this study, its dichlorinated structure provides the electron-withdrawing character consistent with the SAR trend, and its N1-position remains available for the N-alkylation shown to be critical for efflux pump modulatory activity [1].

antibiotic adjuvant efflux pump inhibitor MDR Gram-negative bacteria chloramphenicol potentiation

Commercial Availability and Purity Benchmarking: Verified 98% Purity for Reproducible Research vs. Unspecified-Purity Analogs

7-Chloro-3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione (CAS 61680-22-6) is commercially available with a specified purity of 98% (NLT 98%) from multiple suppliers [REFS-1, REFS-2]. This purity specification provides a quantifiable quality benchmark for procurement. In contrast, the 7-unsubstituted analog 3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione is offered at a minimum purity of 95% , representing a 3-percentage-point difference in minimum purity specification that may be significant for applications requiring high chemical fidelity, such as use as a synthetic intermediate where impurities can propagate through multi-step syntheses. The availability of the target compound under ISO-certified quality systems further reduces batch-to-batch variability risk compared with analogs sourced at lower purity grades.

chemical procurement purity specification reproducibility ISO-certified supply

Validated Application Scenarios for 7-Chloro-3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione in Research and Industrial Settings


HCV Antiviral Drug Discovery: Synthesis of N1-Alkylated Quinazoline-2,4-Dione HCV Polymerase Inhibitors

This compound is directly applicable as a key synthetic intermediate in HCV antiviral drug discovery programs following the SAR established in patent WO2007028789. The documented N1-methylation protocol (0.26 M in DMF, DBU 1.2 eq., MeI 1.2 eq., RT, 1 h) yields the corresponding N1-methyl derivative in 71% isolated yield, providing a validated starting point for generating focused libraries of N1-substituted analogs [1]. Given that the patent explicitly prioritizes the 7-chloro and 3-(3-chlorophenyl) substitution pattern for HCV polymerase inhibition, procurement of this specific intermediate is essential for research groups aiming to position their compounds within the patent SAR space or to develop novel IP-differentiating derivatives through diversification at the N1 position [1].

Antibiotic Adjuvant Development: Synthesis of Efflux Pump Inhibitor Candidates via N1-Functionalization

Based on the demonstrated capacity of N-alkyl quinazoline derivatives to function as chemosensitizers that restore antibiotic activity in MDR Gram-negative bacteria [2], this compound can serve as a starting scaffold for synthesizing novel efflux pump inhibitor candidates. The free N1-H position enables alkylation with diverse electrophiles to generate compound libraries for screening against AcrAB-TolC and MexAB-OprM efflux pump-overproducing strains of E. aerogenes, K. pneumoniae, and P. aeruginosa. The electron-withdrawing dichloro substitution pattern aligns with the SAR observation that electron-withdrawing groups enhance chemosensitization potency [2].

Kinase Inhibitor Lead Generation: Diversification of the 3-Arylquinazoline-2,4-Dione Scaffold for Dual c-Met/VEGFR-2 Inhibition

The 3-substituted quinazoline-2,4-dione scaffold has been validated as a productive chemotype for dual c-Met/VEGFR-2 tyrosine kinase inhibition, with optimized derivatives demonstrating cell cycle arrest and apoptosis induction in cancer cell models [3]. This compound, bearing the 7-chloro and 3-(3-chlorophenyl) substitution, provides a starting point for further structural elaboration at positions 1, 6, or 8, enabling medicinal chemistry campaigns to explore kinase selectivity profiles while leveraging the established core scaffold SAR [3].

Quality-Controlled Chemical Biology Probe Synthesis for Target Identification Studies

The commercial availability of this compound at verified 98% purity (NLT 98%) under ISO-certified quality systems [REFS-4, REFS-5] makes it suitable for use as a high-purity chemical biology probe precursor. The defined purity specification reduces the risk of impurity-driven false positives in target engagement studies. Researchers can confidently employ this compound in affinity-based proteomics or photoaffinity labeling experiments following N1-derivatization with appropriate linkers or photoreactive groups, with the 7-chloro substituent providing a convenient analytical handle (distinctive isotopic pattern from two chlorine atoms) for mass spectrometry-based detection of probe-target conjugates .

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